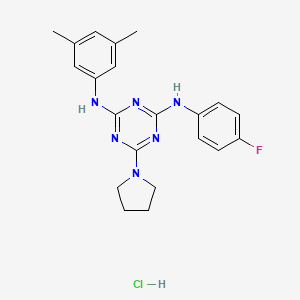![molecular formula C12H17NO2 B2963950 N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 877996-08-2](/img/structure/B2963950.png)
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine” is a chemical compound with the CAS number 877996-08-2 . It has a molecular weight of 207.27 .
Molecular Structure Analysis
The molecular formula of “N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine” is C12H17NO2 . The InChI code is 1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 .Physical And Chemical Properties Analysis
“N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine: serves as a precursor in the synthesis of novel organic compounds. Its structure allows for the introduction of cyclopropane rings into more complex molecules, which can significantly alter the chemical and physical properties of these new compounds, potentially leading to the development of new materials or pharmaceuticals .
Material Science Applications
In material science, this compound could be used to modify the properties of polymers or create new polymer structures. The presence of the dimethoxyphenyl group may contribute to increased stability against oxidative degradation, which is beneficial for materials exposed to harsh environmental conditions .
Chemical Synthesis Catalyst
The compound’s unique structure might act as a catalyst in chemical reactions, particularly those requiring the formation or breaking of cyclopropane rings. This can streamline synthetic pathways and improve the efficiency of chemical production processes .
Chromatography
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine: could be explored as a stationary phase modifier in chromatography techniques. Its structure could interact with analytes in unique ways, potentially improving the separation of complex mixtures or enhancing the detection of specific substances .
Analytical Chemistry
In analytical chemistry, derivatives of this compound may be used as standards or reagents in quantitative analysis. The compound’s distinct spectral properties can be utilized for calibration in spectroscopic methods or as a reactant in colorimetric assays .
Antimicrobial Research
The structural motif of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine could be incorporated into antimicrobial agents. Research into similar structures has shown potential in combating multidrug-resistant Gram-positive pathogens, suggesting that derivatives of this compound may also possess valuable antimicrobial properties .
Neurochemical Studies
Given the structural similarity to psychoactive compounds, N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine might be of interest in neurochemical research. It could serve as a ligand or inhibitor for certain neurotransmitter receptors, providing insights into neurological processes or disorders .
Pharmacological Investigations
Lastly, this compound could be a candidate for pharmacological investigations. Its molecular framework might interact with biological targets in a way that could lead to the discovery of new drugs, especially in the realm of central nervous system disorders where cyclopropane-containing compounds have shown activity .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314 and H318, which mean it causes severe skin burns and eye damage, and it causes serious eye damage, respectively . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVSAODVABXUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

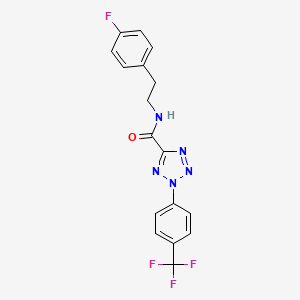

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2963872.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)
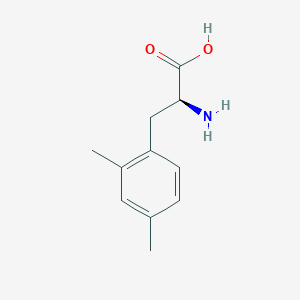
![5-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2963880.png)
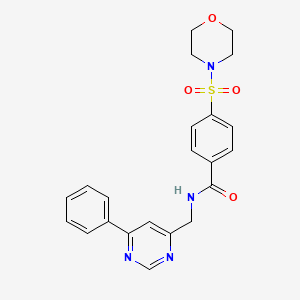
![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2963883.png)
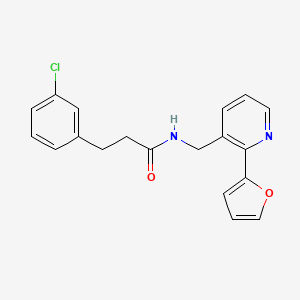

![2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2963886.png)
